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Compound of Interest

Compound Name:
5-Ethynyl-2-

(trifluoromethyl)pyridine

Cat. No.: B1526338 Get Quote

An In-Depth Technical Guide to 5-Ethynyl-2-(trifluoromethyl)pyridine: Synthesis, Reactivity,

and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Ethynyl-2-
(trifluoromethyl)pyridine, a key building block for researchers and scientists in the fields of

medicinal chemistry, chemical biology, and materials science. We will delve into its fundamental

properties, provide detailed protocols for its synthesis and subsequent reactions, and explore

the rationale behind its growing importance in drug development.

Core Molecular Attributes and Physicochemical
Properties
5-Ethynyl-2-(trifluoromethyl)pyridine is a specialty chemical building block valued for its

unique combination of a reactive alkyne handle and an electron-deficient, metabolically robust

pyridine core. The trifluoromethyl (-CF3) group imparts critical properties, such as increased

lipophilicity and resistance to oxidative metabolism, which are highly desirable in drug

candidates.[1][2]
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Property Value Source(s)

Molecular Formula C₈H₄F₃N [3]

Molecular Weight 171.12 g/mol [3]

CAS Number 1196155-24-4 [3]

Appearance Typically a solid N/A

Storage Conditions Inert atmosphere, 2-8°C [3]

Strategic Synthesis: The Sonogashira Coupling
The most logical and widely adopted method for synthesizing terminal alkynes on aromatic

rings is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond

between an aryl halide and a terminal alkyne.[4] For 5-Ethynyl-2-(trifluoromethyl)pyridine,

the synthesis starts from its halogenated precursor, most commonly 5-Bromo-2-

(trifluoromethyl)pyridine.

The choice of a trimethylsilyl (TMS)-protected alkyne, such as trimethylsilylacetylene, is a

strategic one. It prevents the self-coupling of the terminal alkyne (Glaser coupling) and often

leads to cleaner reactions and higher yields. The TMS group is then easily removed in a

subsequent step, often in the same pot, to yield the desired terminal alkyne.[5][6]

Logical Workflow for Synthesis
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Start: 5-Bromo-2-(trifluoromethyl)pyridine

Reaction: Sonogashira Coupling
Catalysts: Pd(PPh₃)₂Cl₂, CuI

Base: Amine (e.g., TEA, DIPEA)

Reactant: Trimethylsilylacetylene

Intermediate: 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine

 C-C bond formation 

Reaction: In-situ or separate TMS deprotection
Reagent: K₂CO₃/MeOH or TBAF

Final Product: 5-Ethynyl-2-(trifluoromethyl)pyridine

 Unveils terminal alkyne 

Click to download full resolution via product page

Caption: Synthetic pathway from bromo-precursor to the final product.

Experimental Protocol: Synthesis of 5-Ethynyl-2-
(trifluoromethyl)pyridine
This protocol is based on standard Sonogashira coupling methodologies.[4][5] The precursor,

5-Bromo-2-(trifluoromethyl)pyridine, is a known compound with well-characterized

spectroscopic data.[7]

Materials:

5-Bromo-2-(trifluoromethyl)pyridine

Trimethylsilylacetylene (TMSA)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA), anhydrous

Tetrahydrofuran (THF), anhydrous

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: To a dry, two-necked flask under an inert atmosphere (Argon), add 5-

Bromo-2-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

Solvent and Base Addition: Add anhydrous THF and anhydrous TEA (2.5 eq). Stir the

mixture until all solids are dissolved.

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room

temperature.

Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS until

the starting material is consumed.

Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad

of Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under

reduced pressure.

Deprotection: Dissolve the crude residue in a 1:1 mixture of THF and Methanol. Add K₂CO₃

(2.0 eq) and stir at room temperature for 2 hours.

Final Purification: Once deprotection is complete (monitored by TLC), neutralize the mixture

with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous
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sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column

chromatography on silica gel to yield pure 5-Ethynyl-2-(trifluoromethyl)pyridine.

Chemical Reactivity and Applications in Drug
Discovery
The true utility of this molecule lies in the reactivity of its terminal alkyne, making it a prime

substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of

"click chemistry."[8] This reaction allows for the efficient and specific formation of a stable 1,2,3-

triazole linkage between the pyridine core and another molecule bearing an azide group.

The resulting triazole ring is not merely a linker; it is a valuable pharmacophore that is isosteric

to an amide bond but is more stable and capable of forming hydrogen bonds. This makes the

CuAAC reaction with 5-Ethynyl-2-(trifluoromethyl)pyridine an exceptionally powerful tool for

linking the beneficial trifluoromethylpyridine scaffold to other fragments in the construction of

novel bioactive molecules.[8][9]

Experimental Protocol: CuAAC "Click" Reaction
This protocol describes a general procedure for coupling 5-Ethynyl-2-
(trifluoromethyl)pyridine with a generic azide-containing molecule (R-N₃).

Materials:

5-Ethynyl-2-(trifluoromethyl)pyridine

Azide compound (R-N₃)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Solvent system (e.g., t-BuOH/H₂O or DMSO/H₂O)

Procedure:
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Solution Preparation: In a vial, dissolve 5-Ethynyl-2-(trifluoromethyl)pyridine (1.0 eq) and

the azide compound (R-N₃, 1.05 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate

(0.3 eq). In another, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed

by the CuSO₄ solution. A color change to yellow/orange is often observed.

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is

often complete within this time and can be monitored by TLC or LC-MS.

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract

the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined,

washed with brine, dried over Na₂SO₄, and concentrated. The resulting triazole product is

then purified by column chromatography or recrystallization.

Inputs Catalytic System

5-Ethynyl-2-(trifluoromethyl)pyridine
(Alkyne Component)

CuAAC Reaction
('Click Chemistry')

Molecule of Interest with Azide
(R-N₃)

Copper(II) Sulfate
(Cu²⁺ Precursor)

Sodium Ascorbate
(Reducing Agent)

 Reduces Cu²⁺ to Cu¹⁺ 

Active Catalyst
Cu¹⁺

Product: 1,4-Disubstituted 1,2,3-Triazole
(Stable Linkage)

 Forms triazole ring 

Click to download full resolution via product page

Caption: Workflow for a typical CuAAC "click" reaction.

Spectroscopic Characterization (Predicted)
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Authenticating the structure of 5-Ethynyl-2-(trifluoromethyl)pyridine is critical. Based on the

known spectral data of its precursor, 5-Bromo-2-(trifluoromethyl)pyridine[7], we can confidently

predict the key signals in its NMR spectra.
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Key Features and
Rationale

¹H NMR ~8.9 (s, 1H)

H at position 6. Expected to be

a singlet or narrow doublet.

Shifted downfield due to

proximity to nitrogen and

deshielding by the alkyne.

~8.1 (d, 1H)
H at position 4. Doublet due to

coupling with H3.

~7.7 (d, 1H)
H at position 3. Doublet due to

coupling with H4.

~3.5 (s, 1H)

Acetylenic proton (-C≡C-H). A

sharp singlet, characteristic of

a terminal alkyne.

¹³C NMR ~151 (q)

C2 carbon attached to -CF₃.

Shows quartet splitting due to

coupling with fluorine (¹JCF).

~121 (q)

-CF₃ carbon. A strong quartet

with a large coupling constant

(¹JCF ≈ 275 Hz).

~140, ~149 Aromatic CH carbons (C4, C6).

~121 Aromatic CH carbon (C3).

~125
Quaternary aromatic carbon

(C5).

~82, ~80 Alkyne carbons (-C≡CH).

¹⁹F NMR ~ -68 (s)

A single, sharp signal for the

three equivalent fluorine atoms

of the -CF₃ group. Very similar

to the bromo-precursor.[7]
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Safety and Handling
As a laboratory chemical, 5-Ethynyl-2-(trifluoromethyl)pyridine should be handled with

appropriate care, following standard safety protocols.

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal

Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon). Keep in

a cool, dry place, refrigerated at 2-8°C for long-term stability.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Ethynyl-2-(trifluoromethyl)pyridine molecular weight
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526338#5-ethynyl-2-trifluoromethyl-pyridine-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1526338#5-ethynyl-2-trifluoromethyl-pyridine-molecular-weight-and-formula
https://www.benchchem.com/product/b1526338#5-ethynyl-2-trifluoromethyl-pyridine-molecular-weight-and-formula
https://www.benchchem.com/product/b1526338#5-ethynyl-2-trifluoromethyl-pyridine-molecular-weight-and-formula
https://www.benchchem.com/product/b1526338#5-ethynyl-2-trifluoromethyl-pyridine-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1526338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

